For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Benzylpyrrolidine-3-carboxylic Acid
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological significance of 1-benzylpyrrolidine-3-carboxylic acid. This versatile compound serves as a crucial building block in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutics.
Physicochemical Properties
1-Benzylpyrrolidine-3-carboxylic acid is a chiral molecule that exists as (R) and (S) enantiomers, as well as a racemic mixture. Its fundamental properties are summarized below. The data presented often refers to a specific enantiomer, which is noted where applicable.
Data Summary
The quantitative physicochemical properties of 1-benzylpyrrolidine-3-carboxylic acid are detailed in the table below. These values are critical for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Notes / Reference |
| Molecular Formula | C₁₂H₁₅NO₂ | [1] |
| Molecular Weight | 205.25 g/mol | [1] |
| CAS Number | 5731-18-0 (Racemate) | |
| 161659-80-9 ((S)-enantiomer) | [1] | |
| 1082055-65-9 ((R)-enantiomer HCl salt) | [2] | |
| Appearance | White to yellowish solid | For (S)-enantiomer.[1] |
| Melting Point | 79-83 °C | For (S)-enantiomer.[1] |
| Boiling Point | 343.1 ± 35.0 °C | Predicted value.[1] |
| Density | 1.205 ± 0.06 g/cm³ | Predicted value.[1] |
| pKa | 3.83 ± 0.20 | Predicted value.[1] |
| Flash Point | 161.3 °C | [1] |
| Vapor Pressure | 2.76 x 10⁻⁵ mmHg at 25°C | [1] |
| Solubility | Readily soluble in organic solvents. | General solubility for carboxylic acids.[1][3] |
Synthesis and Experimental Protocols
The synthesis of enantiomerically pure pyrrolidine-3-carboxylic acid derivatives is crucial for their application in pharmaceuticals. Asymmetric hydrogenation is a key method for achieving high enantiomeric purity.
General Synthesis Workflow
The following diagram outlines a generalized workflow for the enantioselective synthesis of 1-benzylpyrrolidine-3-carboxylic acid derivatives, based on established protocols for related structures.[4][5]
Caption: Generalized workflow for the enantioselective synthesis of 1-benzylpyrrolidine-3-carboxylic acid.
Detailed Experimental Protocol: Enantioselective Hydrogenation
This protocol is adapted from the synthesis of structurally related (3S,4S)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids.[4][5]
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Reactor Setup: A high-pressure autoclave (e.g., Hastelloy C4, 2-L) is charged with the starting material, 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid (approx. 86 mmol), a chiral ruthenium catalyst such as [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] (S/C ratio ~1000-2000), and a suitable solvent like methanol (approx. 0.9 L) under an inert argon atmosphere.
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Hydrogenation: The autoclave is sealed and pressurized with hydrogen gas to a specified pressure (e.g., 40 bar). The reaction mixture is stirred and heated to a controlled temperature (e.g., 30°C) for a duration sufficient to ensure high conversion (e.g., 18 hours). The temperature may be subsequently increased (e.g., to 60°C) for a shorter period (e.g., 2 hours) to drive the reaction to completion.
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Work-up and Isolation: After cooling and carefully releasing the pressure, the resulting product suspension is typically evaporated to dryness.
-
Purification: The crude product can be purified by adjusting the pH of an aqueous solution to make it alkaline, followed by extraction with an organic solvent to remove catalyst residues. The desired product is then precipitated from the aqueous layer by adjusting the pH to its isoelectric point.
Biological Activity and Applications in Drug Development
1-Benzylpyrrolidine-3-carboxylic acid and its derivatives are valuable scaffolds in medicinal chemistry due to their rigid, three-dimensional structure, which allows for precise orientation of functional groups for interaction with biological targets.[6]
Key Applications:
-
Neurological Disorders: It serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological conditions.[2][7]
-
Analgesics and Anti-inflammatory Agents: The scaffold is utilized in the design of novel pain and inflammation modulators.[7][8]
-
Metabolic Diseases: Derivatives have shown significant potential in treating metabolic disorders like type 2 diabetes.[6]
Mechanism of Action: PPAR Agonism
Derivatives of 4-benzylpyrrolidine-3-carboxylic acid have been identified as potent dual agonists for Peroxisome Proliferator-Activated Receptors PPARα and PPARγ.[6] These nuclear receptors are critical regulators of lipid and glucose metabolism.
-
PPARα Activation: Primarily lowers triglyceride levels.
-
PPARγ Activation: Improves insulin sensitivity and lowers blood glucose.
The dual agonism of these compounds makes them promising candidates for treating type 2 diabetes by simultaneously addressing dyslipidemia and hyperglycemia.[6]
Caption: Signaling pathway for PPARα/γ agonism by 1-benzylpyrrolidine-3-carboxylic acid derivatives.
Safety and Handling
1-Benzylpyrrolidine-3-carboxylic acid is classified as an acute toxicant (oral) and a potential skin sensitizer. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses). It should be stored in a cool, dry place, typically between 2-8°C.[1]
References
- 1. (3S)-1-Benzylpyrrolidine-3-carboxylic acid [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
